Tetraethyl ethene-1,1-diylbis(phosphonate)

Organic Synthesis Process Chemistry Bisphosphonate Synthesis

Tetraethyl ethene-1,1-diylbis(phosphonate) (also referred to as tetraethyl vinylidenebisphosphonate, tetraethyl ethenylidenebisphosphonate, or VBP) is an electron-deficient, geminal bisphosphonate ester. With a molecular weight of 300.23 g/mol and the formula C₁₀H₂₂O₆P₂, it is a versatile synthetic intermediate bearing a reactive vinylidene moiety.

Molecular Formula C10H22O6P2
Molecular Weight 300.23 g/mol
CAS No. 37465-31-9
Cat. No. B1337896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraethyl ethene-1,1-diylbis(phosphonate)
CAS37465-31-9
Molecular FormulaC10H22O6P2
Molecular Weight300.23 g/mol
Structural Identifiers
SMILESCCOP(=O)(C(=C)P(=O)(OCC)OCC)OCC
InChIInChI=1S/C10H22O6P2/c1-6-13-17(11,14-7-2)10(5)18(12,15-8-3)16-9-4/h5-9H2,1-4H3
InChIKeySLSPWQKLLPYKAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetraethyl Ethene-1,1-diylbis(phosphonate) (CAS 37465-31-9): Core Synthon Identity and Procurement Baseline


Tetraethyl ethene-1,1-diylbis(phosphonate) (also referred to as tetraethyl vinylidenebisphosphonate, tetraethyl ethenylidenebisphosphonate, or VBP) is an electron-deficient, geminal bisphosphonate ester [1]. With a molecular weight of 300.23 g/mol and the formula C₁₀H₂₂O₆P₂, it is a versatile synthetic intermediate bearing a reactive vinylidene moiety . Its dual phosphonate groups impart strong electron-withdrawing character, making it a potent Michael acceptor and a valuable dipolarophile/dienophile in cycloadditions [2]. This compound is distinct from saturated bisphosphonates and mono-phosphonate acrylates, offering a unique reactivity profile for constructing complex, bisphosphonate-containing scaffolds relevant to medicinal chemistry and materials science [3].

Tetraethyl Ethene-1,1-diylbis(phosphonate): Why In-Class Substitution Fails Without Verification


Substituting tetraethyl ethene-1,1-diylbis(phosphonate) with a generic bisphosphonate or a simpler phosphonate acrylate is not scientifically sound. Its unique geminal bisphosphonate structure, featuring an exocyclic double bond, creates a highly electrophilic Michael acceptor that is distinct from saturated analogs like tetraethyl methylenebisphosphonate [1]. While the latter is primarily used in alkylation or HWE reactions, tetraethyl ethene-1,1-diylbis(phosphonate) offers a broader, more versatile reaction scope including Michael additions, cycloadditions, and epoxidations, often with higher or more reliable yields [2]. Furthermore, the compound exhibits specific antimicrobial properties against a broad spectrum of pathogens, a biological activity not uniformly shared by all bisphosphonates [3]. Procurement decisions based on generic class assumptions risk failed syntheses, suboptimal yields, or missing a unique bioactivity profile, underscoring the need for compound-specific evidence.

Tetraethyl Ethene-1,1-diylbis(phosphonate): Head-to-Head Quantitative Differentiation Evidence


Synthesis Efficiency: 70–80% Yield for Tetraethyl Ethene-1,1-diylbis(phosphonate) vs. 18–51% for its Precursor Tetraethyl Methylenebisphosphonate

The synthetic route to tetraethyl ethene-1,1-diylbis(phosphonate) via a patented one-pot process from tetraethyl methylenebisphosphonate delivers a 70–80% yield [1]. In stark contrast, the synthesis of its precursor, tetraethyl methylenebisphosphonate, is documented to proceed with yields as low as 18% using traditional methods, and even improved processes report only ~51% [2]. This demonstrates that the target compound can be manufactured with significantly greater efficiency than its immediate upstream intermediate.

Organic Synthesis Process Chemistry Bisphosphonate Synthesis

Versatile Michael Acceptor: 64–96% Yield Range in Diverse Conjugate Additions and Alkylations

Tetraethyl ethene-1,1-diylbis(phosphonate) functions as a reliable Michael acceptor across a wide range of nucleophiles. Reactions with Grignard reagents produce C-substituted methylene bisphosphonates in 64–72% yield [1]. Under Lewis acid catalysis, Friedel-Crafts alkylation of indoles and other electron-rich aromatics proceeds to give products in 58–96% yield [2]. This broad and high-yielding reactivity profile is a key differentiator from saturated bisphosphonates, which lack the electrophilic alkene required for such transformations.

Organic Synthesis Medicinal Chemistry Michael Addition

Electrophilic Character: Broad Nucleophile Compatibility vs. Mono-Phosphonate Acrylate's Narrower Scope

The electron-deficient alkene in tetraethyl ethene-1,1-diylbis(phosphonate) reacts with a uniquely broad spectrum of nucleophiles, including strong organometallics, mild amines, thiols, and even alcohols [1]. This contrasts with mono-phosphonate acrylates like ethyl 2-(diethoxyphosphoryl)acrylate, which are primarily limited to reactions with carbon, nitrogen, and sulfur nucleophiles and show lower yields in certain transformations (e.g., 75% for a specific Michael addition) [2]. The dual phosphonate substitution on the alkene significantly enhances electrophilicity, enabling reactions with weaker nucleophiles and expanding the accessible chemical space.

Reaction Scope Electrophilicity Functional Group Tolerance

Antimicrobial Activity: Broad-Spectrum Efficacy Against Gram-Positive and Gram-Negative Pathogens

Tetraethyl ethenylidenebisphosphonates, including the target compound, have demonstrated broad-spectrum antimicrobial activity against a range of gram-positive and gram-negative bacteria, yeasts, fungi, and protozoa [1]. The compound is reported to inhibit ergosterol synthesis, a key fungal cell membrane component, and exhibits activity against pathogens resistant to common antibiotics like penicillin [1]. In contrast, many other bisphosphonates, such as tetraethyl methylenebisphosphonate, are not typically reported to have this specific, broad antimicrobial profile, being more commonly used as intermediates for bone resorption inhibitors.

Antimicrobial Drug Discovery Biological Activity

Polymer Functionalization: 50% Bisphosphonate Substitution for Tailored Biodegradable Materials

In the synthesis of bisphosphonate-functionalized polymers, tetraethyl vinylidene bisphosphonate enables a high degree of substitution. When used to functionalize poly(amido amine) via Michael addition, a 50% bisphosphonate substitution degree is achieved, resulting in a macromer with a molecular weight of 4800 g/mol [1]. This level of functionalization is critical for imparting specific biological properties, such as bone-targeting or enhanced binding to hydroxyapatite, which are not achievable with non-functionalized or less reactive phosphonate monomers.

Polymer Chemistry Biomaterials Functionalization

Epoxidation Enantioselectivity: Up to 96% ee for Chiral Anti-Osteoporosis Drug Precursors

Prochiral vinylidene bisphosphonate (VBP) esters, such as the target compound, can be epoxidized with excellent enantioselectivity using organocatalysts like quinine or sparteine, achieving enantiomeric excess (ee) values in the 67–96% range [1]. This high stereocontrol is pivotal for the synthesis of chiral anti-osteoporosis drug candidates. This level of enantioselectivity is a key differentiator from non-prochiral or less activated phosphonate substrates, which cannot undergo such asymmetric transformations.

Asymmetric Synthesis Epoxidation Medicinal Chemistry

Tetraethyl Ethene-1,1-diylbis(phosphonate): High-Value Application Scenarios Supported by Evidence


Medicinal Chemistry: Synthesis of Diverse Bisphosphonate Libraries for Bone Disease and Anti-Infective Lead Discovery

Given its broad reaction scope (58–96% yield in Friedel-Crafts alkylations and 64–72% in Grignard additions [1]) and its ability to generate chiral epoxides with up to 96% ee [2], tetraethyl ethene-1,1-diylbis(phosphonate) is a premier building block for synthesizing diverse, enantiomerically enriched bisphosphonate libraries. Its proven antimicrobial activity against drug-resistant pathogens [3] further positions it for dual-purpose medicinal chemistry programs targeting both bone resorption disorders and infectious diseases.

Advanced Biomaterials: Development of Bisphosphonate-Functionalized Polymers for Bone-Targeted Drug Delivery and Dental Adhesives

The ability to achieve a 50% bisphosphonate substitution degree in poly(amido amine) polymers [4] makes this compound invaluable for creating functional biomaterials. This high level of functionalization is crucial for enhancing binding to hydroxyapatite, a key component of bone and teeth. The compound's predictable reactivity in Michael additions [5] ensures reproducible material synthesis, a critical requirement for biomedical applications such as tissue engineering scaffolds and self-etching dental adhesives.

Process Chemistry and Scale-Up: Cost-Effective and High-Yielding Manufacture of Complex Bisphosphonates

The patented one-pot synthesis process delivers the target compound in a robust 70–80% yield [6], which is significantly higher than the yields for its synthetic precursor, tetraethyl methylenebisphosphonate (18–51% [7]). This superior synthetic efficiency, combined with its versatility as a Michael acceptor, makes it a strategic intermediate for process chemists aiming to streamline the multi-step synthesis of complex bisphosphonate active pharmaceutical ingredients (APIs) or advanced monomers.

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